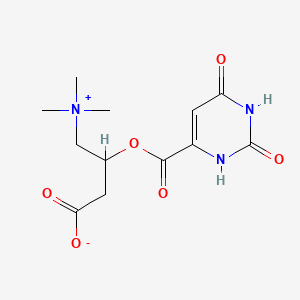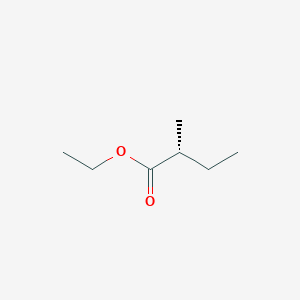
CNFDA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CNFDA, with the molecular formula C33H20O9 and a molecular weight of 560.52, is a fluorogenic substrate for esterases. This compound is cleaved by intracellular esterases to yield a red-fluorescent product . It is primarily used in biochemical assays to monitor esterase activity within cells.
科学的研究の応用
CNFDA has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study esterase activity and enzyme kinetics.
Biology: this compound is employed in cell biology to monitor intracellular esterase activity, providing insights into cellular functions and health.
Medicine: In medical research, this compound is used to investigate the role of esterases in various diseases and to screen for potential therapeutic agents.
Industry: this compound is utilized in the development of diagnostic assays and high-throughput screening methods for drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CNFDA involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its fluorogenic properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered fluorescence properties, while reduction can lead to the formation of reduced analogs with different chemical behaviors.
作用機序
The mechanism of action of CNFDA involves its cleavage by intracellular esterases, resulting in the release of a red-fluorescent product. This fluorescence can be detected and measured, providing a quantitative assessment of esterase activity. The molecular targets of this compound are the esterases present within cells, and the pathways involved include the enzymatic hydrolysis of the ester bond in this compound.
類似化合物との比較
Fluorescein Diacetate: Another fluorogenic substrate for esterases, yielding a green-fluorescent product upon cleavage.
Calcein-AM: A non-fluorescent compound that is converted into a green-fluorescent calcein by intracellular esterases.
Comparison: CNFDA is unique in its ability to produce a red-fluorescent product, which can be advantageous in multiplex assays where multiple fluorophores are used. Unlike fluorescein diacetate and calcein-AM, which produce green fluorescence, this compound’s red fluorescence provides a distinct signal that can be easily distinguished from other fluorophores.
特性
CAS番号 |
164256-07-9 |
|---|---|
分子式 |
C33H20O9 |
分子量 |
560.52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B1147896.png)
